molecular formula C24H30FN3O5S B2828361 N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 898426-99-8

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2828361
CAS RN: 898426-99-8
M. Wt: 491.58
InChI Key: ZHBPEQREOUUQAE-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O5S and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Protection of Hydroxyl Groups

    The compound's sulfonyl group has been utilized in the synthesis of protected glycosyl donors in carbohydrate chemistry. For instance, a related compound, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, has been designed for the protection of hydroxyl groups, indicating the potential utility of similar sulfonyl compounds in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

  • Synthesis of Antagonists for Study of Receptors

    Compounds with similar structures, particularly those containing the piperidine ring and sulfonyl group, have been synthesized for studying neurotransmission, such as the synthesis of radiolabeled antagonists for PET studies of serotonin receptors (Plenevaux et al., 2000).

  • Development of α1-Adrenergic Receptor Antagonists

    Arylsulfonamide derivatives of piperidines have been developed as α1-adrenergic receptor antagonists, suggesting the potential for similar structures in the development of uro-selective drugs (Rak et al., 2016).

Applications in Drug Discovery and Evaluation

  • Anticancer Agent Synthesis and Evaluation

    Piperidine derivatives have been synthesized and evaluated as potential anticancer agents, highlighting the therapeutic potential of similar compounds (Rehman et al., 2018).

  • Investigation of Anticancer Activity in Human Tumors

    Studies have been conducted on stilbene derivatives similar in structure, such as HMN-176, for their anticancer activity in human tumor specimens, suggesting a role for similar compounds in cancer treatment research (Medina-Gundrum et al., 2004).

Other Potential Applications

  • Quantum Chemical and Molecular Dynamic Studies

    Piperidine derivatives have been subjects of quantum chemical and molecular dynamic simulation studies for predicting their efficiency in applications like corrosion inhibition, indicating a potential research avenue for similar compounds (Kaya et al., 2016).

  • Microwave-Assisted Synthesis of Sulfonyl Hydrazones

    The sulfonyl group and piperidine ring, prominent in the compound, have been synthesized using microwave-assisted methods, suggesting a role in the development of compounds with similar structures for various biological activities (Karaman et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-17-15-19(25)10-11-22(17)34(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-18-7-3-4-9-21(18)33-2/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPEQREOUUQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.